molecular formula C13H9NOS B596536 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol CAS No. 1261913-21-6

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol

Cat. No. B596536
M. Wt: 227.281
InChI Key: CYXFVXUFPBMCHC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1-benzothiophenes . It is an aromatic heterocyclic compound containing the Benzo [b]thiophene ring system .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C13H9NOS . Its molecular weight is 227.28200 and its exact mass is 227.04000 .


Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H9NOS, a molecular weight of 227.28200, an exact mass of 227.04000, a PSA of 61.36000, and a LogP of 3.66890 .

Scientific Research Applications

1. Photophysical Properties

  • Application Summary: “2-(Benzo[b]thiophen-2-yl)pyridin-4-ol” is used in the study of photophysical properties. It is part of a family of compounds known as o-carboranyl compounds, which have been widely investigated as a novel family of optoelectronic materials for various functional and photonic applications .
  • Methods of Application: The compound is prepared and fully characterised by multinuclear NMR spectroscopy and elemental analysis . The solid-state structure was determined by single-crystal X-ray diffraction .
  • Results or Outcomes: The compound displayed major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups . The results distinctly suggest that the planarity of the aryl groups have a decisive effect on the efficiency of the radiative decay due to the ICT transition .

2. Antimicrobial Potential

  • Application Summary: Some compounds of “2-(Benzo[b]thiophen-2-yl)pyridin-4-ol” were found to possess promising antimicrobial potential .
  • Results or Outcomes: The biological screening identified that some compounds were found to possess promising antimicrobial potential, with MIC values ranging from 6.25 to 50 μg/mL .

3. Optoelectronic Materials

  • Application Summary: This compound is part of a family of compounds known as o-carboranyl compounds, which have been widely investigated as a novel family of optoelectronic materials for various functional and photonic applications .
  • Methods of Application: The compound is prepared and fully characterised by multinuclear NMR spectroscopy and elemental analysis . The solid-state structure was determined by single-crystal X-ray diffraction .
  • Results or Outcomes: The compound displayed major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups . The results distinctly suggest that the planarity of the aryl groups have a decisive effect on the efficiency of the radiative decay due to the ICT transition .

4. Organic Photovoltaics

  • Application Summary: The compound is potentially useful in the field of organic photovoltaics (OPVs), a promising technology for indoor low-energy-consumption portable electronic equipment .
  • Results or Outcomes: The relatively large voltage loss (Vloss) of OPVs, typically exceeding 0.6 V, limits their application .

5. Structural Fluctuation

  • Application Summary: The compound is used to investigate the effect of ring planarity by fully characterizing four pyridine-based o-carboranyl compounds .
  • Methods of Application: The compound is prepared and fully characterised by multinuclear NMR spectroscopy and elemental analysis . The solid-state structure was determined by single-crystal X-ray diffraction .
  • Results or Outcomes: The compound showed an intense emission, assignable to intramolecular charge transfer (ICT) transition between the aryl and o-carborane moieties, in both solution and film states . These results distinctly suggest that the planarity of the aryl groups have a decisive effect on the efficiency of the radiative decay due to the ICT transition .

6. Synthesis of Anticancer Agents

  • Application Summary: 2-Butylthiophene, a related compound, is used as a raw material in the synthesis of anticancer agents .
  • Results or Outcomes: The biological screening identified that some compounds were found to possess promising anticancer potential .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-(1-benzothiophen-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXFVXUFPBMCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692613
Record name 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol

CAS RN

1261913-21-6
Record name 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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